REACTION_CXSMILES
|
[ClH:1].Cl.[CH3:3][C:4]1[CH:5]=[C:6]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH:7]=[CH:8][CH:9]=1.[Br:16]Br>C(O)(=O)C.O>[ClH:1].[Br:16][C:9]1[CH:8]=[CH:7][C:6]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:5][C:4]=1[CH3:3] |f:0.1.2,6.7|
|
Name
|
|
Quantity
|
966 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CC=1C=C(C=CC1)N1CCNCC1
|
Name
|
|
Quantity
|
640 mg
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated to an oil in vacuo
|
Type
|
CUSTOM
|
Details
|
the oil was partitioned between ethyl acetate and 1M NaOH
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the ethyl acetate phase was washed once each with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to an oil in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in a minimum volume of methanol
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Cl.BrC1=C(C=C(C=C1)N1CCNCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |